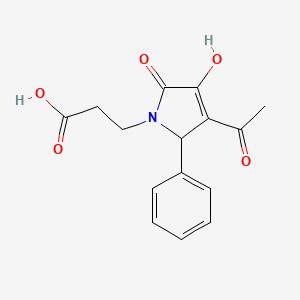

3-(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)-propionic acid

Descripción

3-(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)-propionic acid (molecular formula: C₁₄H₁₃NO₅, molecular weight: 275.26 g/mol) is a pyrrole-derived compound featuring a 2,5-dihydro-pyrrol-1-yl core substituted with acetyl, hydroxy, oxo, and phenyl groups. The compound’s physicochemical properties include a predicted boiling point of 591.6±50.0 °C and density of 1.447±0.06 g/cm³, with stability under refrigeration (2–8°C storage) . While its exact biological roles are underexplored in the provided evidence, structural analogs suggest possible applications in medicinal chemistry or materials science.

Propiedades

IUPAC Name |

3-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5/c1-9(17)12-13(10-5-3-2-4-6-10)16(8-7-11(18)19)15(21)14(12)20/h2-6,13,20H,7-8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMRNIFNQMSMDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)-propionic acid typically involves multi-step organic reactions. One common method includes the reaction of acylpyruvic acid methyl esters with aromatic aldehydes and 4-aminobenzoic acid (PABA) under specific conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize by-products and ensure consistency in the final product.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{3-3-Acetyl-4-hydroxy-2-(4-methoxy-phenyl)-5-oxo-2,5-dihydro-pyrrol-1 ....

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of various substituted pyrrolidinediones.

Aplicaciones Científicas De Investigación

This compound has significant applications in various fields of scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and as a tool in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 3-(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)-propionic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Key Differences :

- The target compound’s pyrrole core contrasts with the furan-based butenolides, altering electronic properties and ring stability.

- The absence of a carboxy group in the target compound may reduce its polarity compared to Compound 81, influencing solubility and membrane permeability .

Anti-Inflammatory Propionic Acid Derivatives

describes anti-inflammatory propionic acid derivatives, such as 2-(substituted sulphur/sulphone/sulphoxide)-3-(substituted phenyl)propionic acids.

| Property | Target Compound | Anti-Inflammatory Analogs |

|---|---|---|

| Core Substitution | Pyrrole ring with acetyl | Sulphur/oxygen substituents |

| Functional Groups | Acetyl, hydroxy, oxo | Sulphone, sulphoxide, ethers |

| Therapeutic Application | Undocumented | Inflammatory conditions |

| Mechanism | Unknown | COX/LOX inhibition (assumed) |

Key Differences :

Key Differences :

- The propionic acid chain in the target compound may enhance hydrophobic interactions in biological systems compared to the acetic acid analog .

Actividad Biológica

3-(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)-propionic acid, also known by its CAS number 371232-66-5, is a compound of significant interest due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications based on recent research findings.

The compound has a molecular formula of and a molecular weight of approximately 287.29 g/mol. It features a pyrrole ring structure which is essential for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits strong bactericidal effects against various strains of bacteria, particularly Staphylococcus aureus , including methicillin-resistant strains (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation, which is crucial for the survival and pathogenicity of bacteria .

Table 1: Antimicrobial Efficacy Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Candida albicans | 256 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity assessments using L929 mouse fibroblast cells indicate that the compound exhibits low toxicity at therapeutic concentrations. At concentrations below 100 µM, cell viability remains high, suggesting a favorable safety profile for potential therapeutic applications .

Table 2: Cytotoxicity Profile on L929 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 6 | 110 |

| 12 | 120 |

| 25 | 95 |

| 50 | 90 |

| 100 | 85 |

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Research indicates that it may inhibit key enzymes involved in bacterial metabolism and replication. Additionally, the presence of the acetyl group enhances its lipophilicity, which may facilitate better membrane penetration and increased bioavailability .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited greater antimicrobial activity than traditional antibiotics like ciprofloxacin. The derivatives were synthesized and tested against a panel of Gram-positive and Gram-negative bacteria .

- Cytotoxicity Evaluation : Another research effort focused on evaluating the cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The results showed that certain derivatives not only inhibited cancer cell growth but also enhanced cell viability at lower concentrations, indicating potential as an anticancer agent .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.